molecular formula C10H12ClNO B1441140 3-(2-Chloro-5-methylphenoxy)azetidine CAS No. 1220028-42-1

3-(2-Chloro-5-methylphenoxy)azetidine

Cat. No. B1441140
CAS RN: 1220028-42-1
M. Wt: 197.66 g/mol
InChI Key: PYTJGYSTUIDPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Chloro-5-methylphenoxy)azetidine” is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol. It is also known by its CAS Number: 1220028-42-1 .


Synthesis Analysis

Azetidines are synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .

Scientific Research Applications

Synthesis Techniques

The synthesis of azetidines and their derivatives, including 3-(2-Chloro-5-methylphenoxy)azetidine, involves various techniques that allow for the introduction of diverse functional groups, enhancing their applicability in medicinal chemistry. One approach involves the calcium(II)-catalyzed Friedel-Crafts reaction of N-Cbz azetidinols with (hetero)aromatics and phenols, leading to 3,3-diarylazetidines. This method emphasizes the role of the N-Cbz group in stabilizing intermediate carbocations, which is crucial for reactivity and further functionalization of the azetidine ring (Denis et al., 2018).

Reactivity and Applications

Azetidines exhibit significant reactivity due to their strained ring system, which can be exploited in various synthetic transformations. For instance, azetidines can undergo ring expansion reactions, providing access to larger heterocyclic systems or functionalized amines. The rearrangement of 2-aryl-3,3-dichloroazetidines into aziridines and the subsequent formation of 1-alkyl-2-aroylaziridines demonstrate the versatility of azetidines in synthetic organic chemistry (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Potential Therapeutic Applications

Beyond their synthetic utility, azetidines and their derivatives have been explored for various biological activities. Studies have shown that azetidine-based derivatives can exhibit antiproliferative activity against cancer cell lines, such as human breast cancer cells, highlighting their potential as anticancer agents. The development of 3-chloro-azetidin-2-one derivatives as synthetic analogs of resveratrol demonstrates the applicability of azetidines in enhancing bioavailability and anticancer activity (Chimento et al., 2013).

properties

IUPAC Name

3-(2-chloro-5-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTJGYSTUIDPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-5-methylphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-5-methylphenoxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(2-Chloro-5-methylphenoxy)azetidine
Reactant of Route 4
Reactant of Route 4
3-(2-Chloro-5-methylphenoxy)azetidine
Reactant of Route 5
Reactant of Route 5
3-(2-Chloro-5-methylphenoxy)azetidine
Reactant of Route 6
Reactant of Route 6
3-(2-Chloro-5-methylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.